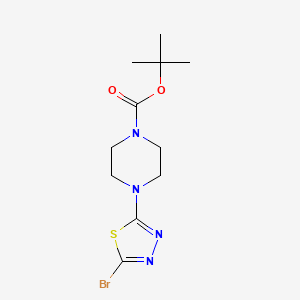

Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate

CAS No.: 1352925-43-9

Cat. No.: VC2945995

Molecular Formula: C11H17BrN4O2S

Molecular Weight: 349.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1352925-43-9 |

|---|---|

| Molecular Formula | C11H17BrN4O2S |

| Molecular Weight | 349.25 g/mol |

| IUPAC Name | tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C11H17BrN4O2S/c1-11(2,3)18-10(17)16-6-4-15(5-7-16)9-14-13-8(12)19-9/h4-7H2,1-3H3 |

| Standard InChI Key | GKJZEXJCXOOROI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(S2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(S2)Br |

Introduction

Chemical Identity and Structural Characteristics

Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate is characterized by three key structural elements: a piperazine ring, a substituted 1,3,4-thiadiazole moiety, and a tert-butyloxycarbonyl (Boc) protecting group. The bromine atom at position 5 of the thiadiazole ring serves as a reactive site for various chemical transformations.

Physical and Chemical Properties

The compound possesses the following fundamental properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H17BrN4O2S |

| Molecular Weight | 349.25 g/mol |

| CAS Number | 1352925-43-9 |

| IUPAC Name | tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate |

| InChI Key | GKJZEXJCXOOROI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(S2)Br |

The presence of the tert-butyloxycarbonyl group enhances solubility in organic solvents and serves as a protective group during synthetic modifications. The bromine atom at the 5-position of the thiadiazole ring is particularly important for the compound's reactivity, enabling various functionalization reactions.

Synthetic Methodologies

Standard Synthetic Routes

The synthesis of tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate typically involves the reaction between tert-butyl piperazine-1-carboxylate and 5-bromo-1,3,4-thiadiazole. The reaction proceeds under controlled conditions, employing a base such as potassium carbonate and an appropriate solvent system.

| Reagents | Conditions | Yield |

|---|---|---|

| tert-butyl piperazine-1-carboxylate, 5-bromo-1,3,4-thiadiazole | K2CO3, DMF, 80-100°C | 78-88.7% |

Optimization Parameters

Several factors influence the efficiency and yield of the synthesis:

-

Solvent selection: Polar aprotic solvents such as DMF facilitate the nucleophilic substitution reaction

-

Base selection: Potassium carbonate provides optimal deprotonation while avoiding side reactions

-

Reaction temperature: Heating to 80-100°C ensures sufficient activation energy for the substitution

-

Reaction time: Typically 12-24 hours is required for complete conversion

Chemical Reactivity Profile

Nucleophilic Aromatic Substitution

The bromine atom on the thiadiazole ring readily undergoes nucleophilic aromatic substitution reactions with various nucleophiles. This reactivity stems from the electron-deficient nature of the thiadiazole ring system.

| Nucleophile | Conditions | Products | Yield |

|---|---|---|---|

| Amines (aryl/alkyl) | K2CO3, DMF, 80–100°C | 5-amino-substituted derivatives | 60–85% |

| Thiols | NaH, THF, rt | Thioether derivatives | 70–78% |

Suzuki-Miyaura Cross-Coupling

| Coupling Partners | Catalyst System | Products | Yield |

|---|---|---|---|

| Aryl/heteroaryl boronic acids | Pd(PPh3)4, K2CO3, dioxane/H2O, 90°C | 5-aryl/heteroaryl derivatives | 65–92% |

Boc Deprotection Reactions

The tert-butyloxycarbonyl protecting group can be selectively removed under acidic conditions, generating a free piperazine nitrogen for further functionalization.

| Deprotection Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (4M in dioxane) | rt, 2h | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)piperazine hydrochloride | >95% |

| TFA/CH2Cl2 (1:1) | rt, 1h | Free piperazine-thiadiazole derivative | 90% |

Biological Activity Profile

Antimicrobial Properties

Tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate and its derivatives exhibit antimicrobial activity against various pathogens. The thiadiazole moiety is believed to enhance efficacy by disrupting microbial cell membranes.

| Target Organism | IC50/MIC Value |

|---|---|

| Escherichia coli | 15 μg/mL |

Anticancer Activity

Research indicates that the compound demonstrates potential anticancer properties, particularly against breast cancer cell lines. The mechanism appears to involve induction of apoptosis through modulation of apoptotic pathways.

| Cancer Cell Line | IC50 Value |

|---|---|

| MCF-7 (Breast cancer) | 20 μM |

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties for this compound and its derivatives. The observed effects may be related to reduction of oxidative stress and inflammation in neuronal cells.

| Neuronal Cell Line | EC50 Value |

|---|---|

| SH-SY5Y | 10 μM |

Research Applications

Medicinal Chemistry Applications

The compound serves as a valuable building block in medicinal chemistry, particularly in the development of:

-

Kinase inhibitors for cancer treatment

-

Novel antimicrobial agents to address antibiotic resistance

-

Neuroprotective compounds for neurodegenerative diseases

-

Enzyme inhibitors for various therapeutic applications

Structure-Activity Relationship Studies

The versatile reactivity of tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate enables systematic structure-activity relationship (SAR) studies:

-

Modifications at the 5-position of the thiadiazole ring through substitution or coupling reactions

-

Alterations of the piperazine nitrogen after Boc deprotection

-

Introduction of various functional groups to optimize biological activity and pharmacokinetic properties

Specialized Chemical Transformations

Cyclization Reactions

The compound can undergo thermal cyclization reactions with activated malonic acid diesters to form fused heterocyclic systems.

| Cyclization Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Diethyl malonate | PTSA, toluene, reflux | Thiadiazolo[3,2-a]pyrimidinone derivatives | 55–70% |

Piperazine N-Functionalization

Following Boc deprotection, the free piperazine nitrogen can be functionalized through various reactions.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Alkylation | Alkyl halides, K2CO3, DMF, 50°C | N-Alkylated derivatives | 75–85% |

| Reductive Amination | NaBH3CN, MeOH, rt | Secondary/tertiary amine derivatives | 60–80% |

Analytical Characterization

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals for this compound:

-

The tert-butyl group appears as a singlet at approximately δ 1.48 ppm (9H)

-

Piperazine protons present as multiplets between δ 3.04–3.61 ppm

-

13C NMR shows characteristic signals for the thiadiazole carbons and the carbonyl carbon of the Boc group

Mass Spectrometry

High-resolution mass spectrometry confirms the molecular structure with a molecular ion peak at approximately m/z 348.1 [M+H]+, consistent with the calculated molecular weight of 349.25 g/mol.

Industrial and Agrochemical Applications

Agrochemical Development

The compound serves as a precursor in the development of agrochemicals, particularly:

-

Fungicides targeting plant pathogens

-

Herbicides with novel mechanisms of action

-

Crop protection agents with improved efficacy and selectivity

Material Science Applications

Although less extensively documented, potential applications in material science include the development of specialized polymers and materials with tailored functionalities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume